![molecular formula C14H17NO2 B2952344 N-{[(2R,5R)-5-phenyloxolan-2-yl]methyl}prop-2-enamide CAS No. 2094000-27-6](/img/structure/B2952344.png)
N-{[(2R,5R)-5-phenyloxolan-2-yl]methyl}prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(2R,5R)-5-phenyloxolan-2-yl]methyl}prop-2-enamide, also known as PMPA, is a chemical compound that has been extensively researched for its potential applications in the field of medicine. It is a nucleotide analogue that has been shown to inhibit the replication of retroviruses, including HIV-1, and has been proposed as a potential treatment for HIV/AIDS.
Mécanisme D'action
N-{[(2R,5R)-5-phenyloxolan-2-yl]methyl}prop-2-enamide is a nucleotide analogue that works by inhibiting the activity of reverse transcriptase, an enzyme that is essential for the replication of retroviruses. N-{[(2R,5R)-5-phenyloxolan-2-yl]methyl}prop-2-enamide is incorporated into the growing viral DNA chain, causing premature termination of the chain and preventing further replication.
Biochemical and physiological effects:
N-{[(2R,5R)-5-phenyloxolan-2-yl]methyl}prop-2-enamide has been shown to be well-tolerated in animal studies, with no significant toxicity observed at therapeutic doses. It is rapidly absorbed and distributed throughout the body, with a half-life of approximately 2 hours in humans. N-{[(2R,5R)-5-phenyloxolan-2-yl]methyl}prop-2-enamide is primarily excreted unchanged in the urine.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-{[(2R,5R)-5-phenyloxolan-2-yl]methyl}prop-2-enamide is its potency against retroviruses, including HIV-1. It has also been shown to have a low risk of inducing drug resistance, making it a potentially effective long-term treatment option. However, N-{[(2R,5R)-5-phenyloxolan-2-yl]methyl}prop-2-enamide has limited solubility in water, which can make it difficult to administer in certain forms. It also has a short half-life, which may require frequent dosing.
Orientations Futures
Future research on N-{[(2R,5R)-5-phenyloxolan-2-yl]methyl}prop-2-enamide could focus on developing new formulations that improve solubility and bioavailability. It could also involve exploring the potential use of N-{[(2R,5R)-5-phenyloxolan-2-yl]methyl}prop-2-enamide in combination with other antiviral agents to enhance its efficacy. Additionally, further studies could investigate the potential use of N-{[(2R,5R)-5-phenyloxolan-2-yl]methyl}prop-2-enamide in the treatment of other viral infections, such as hepatitis B and C.
Méthodes De Synthèse
The synthesis of N-{[(2R,5R)-5-phenyloxolan-2-yl]methyl}prop-2-enamide involves several steps, including the protection of the hydroxyl group on the oxolane ring, the addition of a nitrogen-containing group, and the deprotection of the hydroxyl group. The final product is obtained through a coupling reaction between the nitrogen-containing group and the prop-2-enamide moiety.
Applications De Recherche Scientifique
N-{[(2R,5R)-5-phenyloxolan-2-yl]methyl}prop-2-enamide has been extensively studied for its potential use as an antiviral agent. In vitro studies have shown that N-{[(2R,5R)-5-phenyloxolan-2-yl]methyl}prop-2-enamide is a potent inhibitor of HIV-1 replication, with an EC50 value in the low nanomolar range. It has also been shown to be effective against other retroviruses, including simian immunodeficiency virus (SIV) and feline immunodeficiency virus (FIV).
Propriétés
IUPAC Name |
N-[[(2R,5R)-5-phenyloxolan-2-yl]methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-2-14(16)15-10-12-8-9-13(17-12)11-6-4-3-5-7-11/h2-7,12-13H,1,8-10H2,(H,15,16)/t12-,13-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSVUTGFALIANQR-CHWSQXEVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1CCC(O1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)NC[C@H]1CC[C@@H](O1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[(2R,5R)-5-phenyloxolan-2-yl]methyl}prop-2-enamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.